molecular formula C23H24N2OS B2572747 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzamide CAS No. 898424-54-9

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzamide

Cat. No. B2572747
CAS RN: 898424-54-9
M. Wt: 376.52
InChI Key: ROBCZIQVAFFIBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzamide, also known as Dihydroetorphine (DHE), is a potent opioid analgesic drug that was first synthesized in the 1960s. DHE is a semi-synthetic derivative of etorphine, a powerful opioid that is used to immobilize large animals such as elephants and rhinos for veterinary purposes. DHE is structurally similar to other opioids such as morphine and fentanyl, but it has a unique chemical structure that gives it a high degree of selectivity for certain opioid receptors in the brain and spinal cord. This makes DHE a valuable tool for scientific research into the mechanisms of pain, addiction, and other neurological disorders.

Scientific Research Applications

Dopamine Agonist Properties

Compounds with dihydroisoquinoline structures have been studied for their dopamine-like abilities, showing potential as dopamine agonists. One study synthesized a series of N-alkyl derivatives to examine their potency in dilating the renal artery, indicating relevance for cardiovascular research (Jacob et al., 1981).

Photophysics of Derivatives

Research on dihydroquinazolinone derivatives explored their photophysical properties, including absorption and emission spectroscopy. This study offers insights into the highly polar character of these compounds' excited states, relevant for materials science and photophysics (Pannipara et al., 2017).

Chemical Synthesis Techniques

Several methodologies have been developed for synthesizing related compounds, including palladium-catalyzed reactions and environmentally friendly synthesis in water. These studies contribute to synthetic chemistry by providing efficient routes for constructing complex quinazolinone and isoquinolinone frameworks (Hikawa et al., 2012).

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed through crystallography, revealing the orientation of different rings and their interactions. Such studies are critical for understanding compound stability and reactivity, informing drug design and materials science (Akkurt et al., 2008).

Cellular Proliferation in Tumors

Compounds with dihydroisoquinolinyl structures have been evaluated for their ability to image tumor proliferation, indicating potential applications in cancer research and diagnostic imaging. This research shows the correlation between compound uptake and tumor proliferative status, offering a non-invasive method for assessing tumor growth (Dehdashti et al., 2013).

Novel Sigma-2 Receptor Probe

Research into sigma-2 receptors, which are implicated in cancer and neurological disorders, has led to the development of novel ligands for in vitro studies. Such compounds provide tools for understanding receptor function and developing therapeutic agents (Xu et al., 2005).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2OS/c1-17-6-4-9-19(14-17)23(26)24-15-21(22-10-5-13-27-22)25-12-11-18-7-2-3-8-20(18)16-25/h2-10,13-14,21H,11-12,15-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBCZIQVAFFIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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